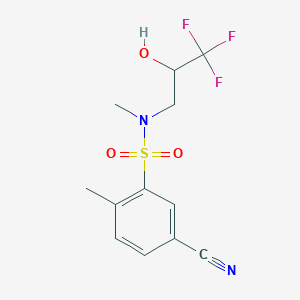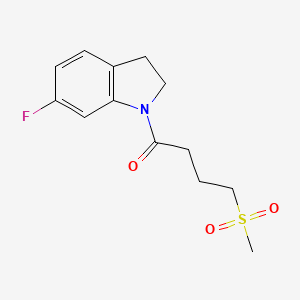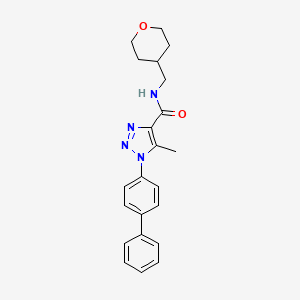![molecular formula C15H21N3O B7059790 2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile](/img/structure/B7059790.png)
2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group and an amino group linked to a hydroxycyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Hydroxycyclohexyl Moiety: Cyclohexanone is reacted with a suitable reducing agent, such as sodium borohydride, to form 2-hydroxycyclohexanone.
Amination: The 2-hydroxycyclohexanone is then reacted with 3-bromopropylamine under basic conditions to form 3-(2-hydroxycyclohexyl)propylamine.
Coupling with Pyridine Derivative: The 3-(2-hydroxycyclohexyl)propylamine is coupled with 4-cyanopyridine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-[3-(2-Oxocyclohexyl)propylamino]pyridine-4-carbonitrile.
Reduction: 2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-amine.
Substitution: Derivatives with different alkyl or acyl groups attached to the amino moiety.
Scientific Research Applications
2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of cyclohexyl derivatives on biological systems, providing insights into their pharmacokinetics and pharmacodynamics.
Mechanism of Action
The mechanism of action of 2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The hydroxycyclohexyl moiety may enhance its binding affinity and selectivity, while the pyridine ring can participate in π-π interactions with aromatic residues in the target proteins. This compound may modulate the activity of these targets, leading to therapeutic effects or changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-3-carbonitrile: Similar structure but with the nitrile group at a different position on the pyridine ring.
2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
Uniqueness
2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the hydroxycyclohexyl moiety with the pyridine-4-carbonitrile scaffold provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
2-[3-(2-hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-11-12-7-9-18-15(10-12)17-8-3-5-13-4-1-2-6-14(13)19/h7,9-10,13-14,19H,1-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGHHMLLPSZPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCCNC2=NC=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(Methylamino)phenyl]-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7059711.png)
![N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-4-ethylmorpholine-3-carboxamide](/img/structure/B7059712.png)
![1-methylsulfonyl-4-[2-(trifluoromethyl)pyridin-4-yl]-3,5-dihydro-2H-1,4-benzodiazepine](/img/structure/B7059735.png)
![5-bromo-N-[1-(oxolan-3-yloxy)propan-2-yl]pyrimidin-2-amine](/img/structure/B7059737.png)
![1-(1-Ethylpyrazol-4-yl)sulfonyl-4-[1-(3-fluorophenyl)ethyl]piperazine](/img/structure/B7059746.png)
![N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide](/img/structure/B7059753.png)

![N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-2-methoxy-4-methylbenzamide](/img/structure/B7059759.png)
![Methyl 2-[2-[2-(4,5-dimethoxy-2-nitrophenyl)ethylamino]-2-oxoethyl]benzoate](/img/structure/B7059763.png)
![Methyl 2-[2-(5-carbamoyl-2-piperidin-1-ylanilino)-2-oxoethyl]benzoate](/img/structure/B7059766.png)


![N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-3,5-dimethylbenzamide](/img/structure/B7059788.png)
![3-[4-Hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7059798.png)
